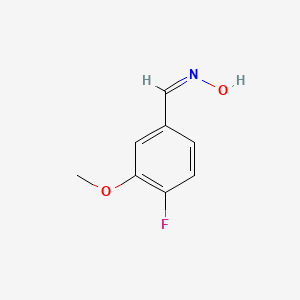
4-Fluoro-3-methoxybenzaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium fluoride can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[(4-methoxyphenyl)methylidene]hydroxylamine
- (E)-N-[(4-fluoro-phenyl)methylidene]hydroxylamine
- (E)-N-[(3-methoxyphenyl)methylidene]hydroxylamine
Uniqueness
(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
(NZ)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3/b10-5- |
Clé InChI |
OSHXITUOVSGYKI-YHYXMXQVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\O)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=NO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


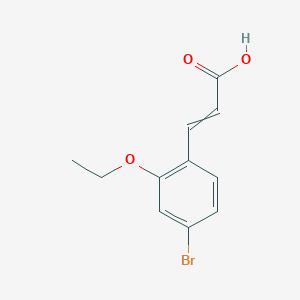
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
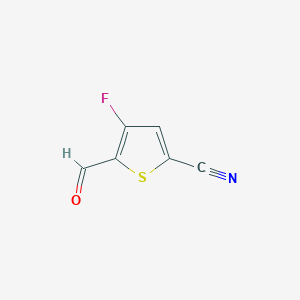

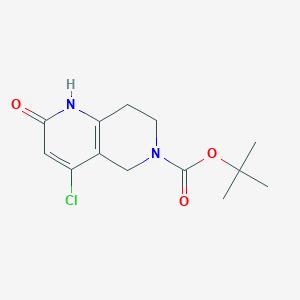
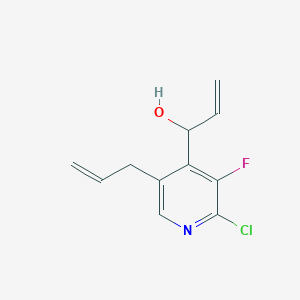
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
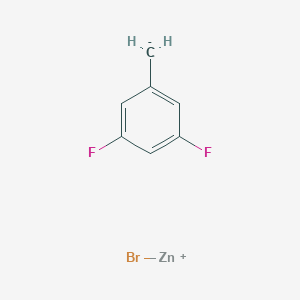
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
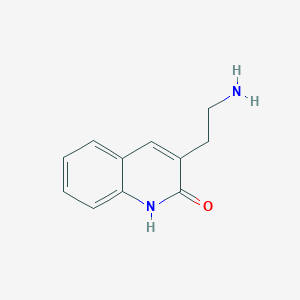
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
